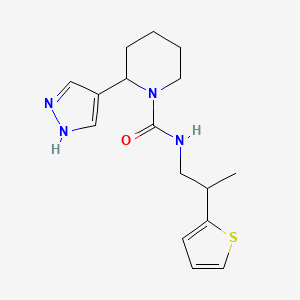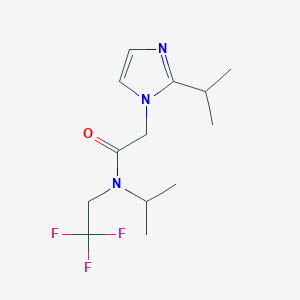![molecular formula C17H18N4O2 B7643512 N-[3-(4-hydroxyphenyl)propyl]-3-methylimidazo[4,5-b]pyridine-6-carboxamide](/img/structure/B7643512.png)
N-[3-(4-hydroxyphenyl)propyl]-3-methylimidazo[4,5-b]pyridine-6-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[3-(4-hydroxyphenyl)propyl]-3-methylimidazo[4,5-b]pyridine-6-carboxamide, commonly known as N-hydroxy-PhIP, is a heterocyclic aromatic amine that is formed during the cooking of meat and fish at high temperatures. It is a potent mutagen and carcinogen, and has been linked to the development of various types of cancer in humans, including breast, prostate, and colon cancer. Due to its potential health risks, N-hydroxy-PhIP has been the subject of extensive scientific research.
Mechanism of Action
N-hydroxy-PhIP exerts its carcinogenic effects through the formation of DNA adducts, which are covalent bonds between the chemical and the DNA molecule. These adducts can cause mutations and chromosomal aberrations, leading to the development of cancer. N-hydroxy-PhIP is metabolized by cytochrome P450 enzymes to form a reactive intermediate, which can bind to DNA and other cellular macromolecules.
Biochemical and Physiological Effects
N-hydroxy-PhIP has been shown to induce oxidative stress and inflammation in various cell types, including human breast epithelial cells and colon cells. It has also been found to alter the expression of genes involved in cell cycle regulation, apoptosis, and DNA repair. In addition, N-hydroxy-PhIP has been shown to affect the function of mitochondria, the energy-producing organelles in cells.
Advantages and Limitations for Lab Experiments
N-hydroxy-PhIP is a useful tool for studying the mechanisms of carcinogenesis and DNA damage. It is a potent mutagen and carcinogen, and can induce DNA adducts in vitro and in vivo. However, its use in laboratory experiments is limited by its potential health risks and the need for specialized equipment and facilities.
Future Directions
Future research on N-hydroxy-PhIP could focus on the following areas:
1. Development of new methods for the synthesis and purification of N-hydroxy-PhIP.
2. Investigation of the role of N-hydroxy-PhIP in the development of specific types of cancer, such as breast and prostate cancer.
3. Identification of biomarkers of N-hydroxy-PhIP exposure and DNA damage.
4. Development of strategies for reducing N-hydroxy-PhIP formation during cooking and food processing.
5. Investigation of the effects of N-hydroxy-PhIP on the microbiome and gut health.
6. Development of new drugs and therapies for the prevention and treatment of N-hydroxy-PhIP-induced cancer.
Conclusion
N-hydroxy-PhIP is a potent mutagen and carcinogen that is formed during the cooking of meat and fish at high temperatures. It has been extensively studied for its role in the development of various types of cancer, and its mechanisms of action have been elucidated. Future research on N-hydroxy-PhIP could lead to the development of new strategies for the prevention and treatment of cancer, as well as the identification of biomarkers of exposure and DNA damage.
Synthesis Methods
N-hydroxy-PhIP is synthesized through the reaction of 2-amino-1-methyl-6-phenylimidazo[4,5-b]pyridine (PhIP) with hydroxylamine. The reaction takes place in the presence of a catalyst, such as sodium acetate, and a solvent, such as dimethyl sulfoxide. The resulting product is purified through column chromatography.
Scientific Research Applications
N-hydroxy-PhIP has been extensively studied for its mutagenic and carcinogenic properties. It has been shown to induce DNA damage and mutations in various cell lines, and to promote the growth of tumors in animal models. In addition, N-hydroxy-PhIP has been found to be a substrate for cytochrome P450 enzymes, which are involved in the metabolism of many drugs and environmental toxins.
properties
IUPAC Name |
N-[3-(4-hydroxyphenyl)propyl]-3-methylimidazo[4,5-b]pyridine-6-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N4O2/c1-21-11-20-15-9-13(10-19-16(15)21)17(23)18-8-2-3-12-4-6-14(22)7-5-12/h4-7,9-11,22H,2-3,8H2,1H3,(H,18,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YYOLSVGTBGCQBL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=NC2=C1N=CC(=C2)C(=O)NCCCC3=CC=C(C=C3)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![(2S)-2-amino-1-[4-(5-fluoropyridin-2-yl)piperazin-1-yl]-3-methylbutan-1-one;hydrochloride](/img/structure/B7643452.png)
![N-butyl-3-methyl-N-phenylimidazo[4,5-b]pyridine-6-carboxamide](/img/structure/B7643460.png)

![N-[(2-tert-butylsulfanylpyridin-4-yl)methyl]pyrrolidine-2-carboxamide](/img/structure/B7643476.png)

![1-[(2-Hydroxycyclohexyl)methyl]-1-methyl-3-[[1-(2-methylpropyl)imidazol-2-yl]methyl]urea](/img/structure/B7643481.png)
![N-[1-(2-fluoro-6-methoxyphenyl)ethyl]-6-methyl-2,3,4,4a,5,7,8,8a-octahydro-1,6-naphthyridine-1-carboxamide](/img/structure/B7643496.png)
![3-cyano-N-[4-(trifluoromethyl)pyridin-2-yl]benzenesulfonamide](/img/structure/B7643502.png)
![(3-Methylimidazo[4,5-b]pyridin-6-yl)-[2-(phenoxymethyl)pyrrolidin-1-yl]methanone](/img/structure/B7643510.png)
![N-[3-(3,5-dimethyl-1,2-oxazol-4-yl)propyl]-3,4-dihydroxybenzamide](/img/structure/B7643515.png)
![3-[(2-Fluoro-3-methylphenoxy)methyl]-5-(oxan-4-yl)-1,2,4-oxadiazole](/img/structure/B7643529.png)
![1-[(2-Hydroxycyclohexyl)methyl]-3-(2-methoxy-2-methylpropyl)-1-methylurea](/img/structure/B7643532.png)